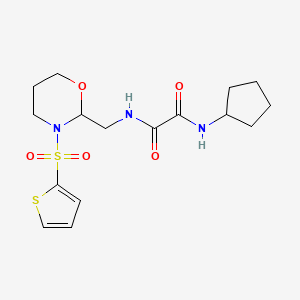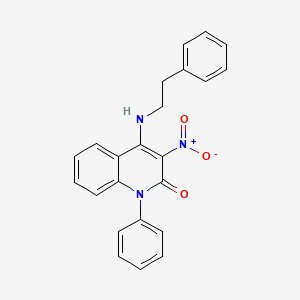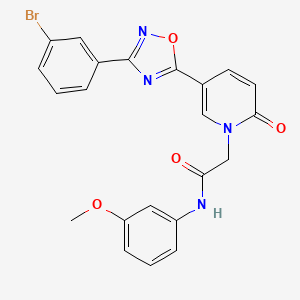![molecular formula C13H23NO4 B2590608 2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid CAS No. 2375261-15-5](/img/structure/B2590608.png)
2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrocatalytic Oxidation Applications
- Electrocatalytic oxidation studies involving beta-dicarbonyl compounds have shown that such compounds can be oxidized with fragmentation, leading to the production of smaller molecules like acetic acid. This process uses ceric methanesulphonate as a mediator, demonstrating the potential for selective oxidation reactions in organic synthesis (Liu & Romero, 1998).
Copper(II) Complexes with Anti-inflammatory Drugs
- Research on copper complexes with anti-inflammatory drugs has been conducted, where drugs like tolmetin and ibuprofen are used as ligands. These studies aim to understand the solution behavior and electrochemistry of mono- and bi-nuclear complexes, which are relevant for developing new therapeutic agents (Dendrinou-Samara et al., 1992).
Radical Cation Fragmentation in Arylalkanol
- Investigations into the side-chain fragmentation of arylalkanol radical cations explore carbon-carbon and carbon-hydrogen bond cleavage. This research provides insights into the mechanisms of organic reactions and the role of α- and β-OH groups, which are crucial for designing synthetic pathways and understanding reaction kinetics (Baciocchi et al., 1996).
Crystal Structure of Herbicides
- The crystal structure of herbicides like triclopyr has been determined, offering insights into the molecular arrangement and interactions within solid compounds. Such studies are essential for understanding the physical properties of herbicides and their interactions with biological targets (Cho et al., 2014).
Luminescent Heterocyclic Compounds
- Research on pyridylthiazoles, highly luminescent heterocyclic compounds, demonstrates their potential applications in metal sensing and laser dyes due to their unique photophysical properties. This area of research is crucial for developing new materials for optical devices and sensors (Grummt et al., 2007).
Properties
IUPAC Name |
2-[4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-9(6-10(15)16)13(4,5)8-14/h9H,6-8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWUBWMQHRKTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CC(=O)O)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2590528.png)


![2-(2-Fluorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2590534.png)

![Methyl 1-(1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2590536.png)
![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate](/img/structure/B2590539.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590542.png)

![7-Chloro-6-methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590544.png)

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2590548.png)
